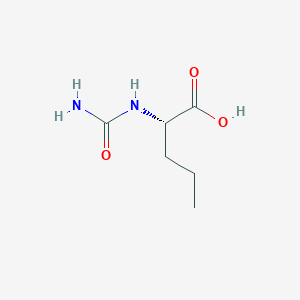
N-Carbamoyl-L-norvaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(carbamoylamino)pentanoic acid is a compound that belongs to the class of amino acids It is characterized by the presence of an amine group and a carboxylic acid group, making it a fundamental building block in the synthesis of proteins and peptides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(carbamoylamino)pentanoic acid can be achieved through several methods. One common approach involves the carboxylation of Grignard reagents. In this method, a Grignard reagent, such as an alkyl or aryl magnesium halide, reacts with carbon dioxide to form a carboxylate intermediate. This intermediate is then protonated to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production of (2S)-2-(carbamoylamino)pentanoic acid often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The use of flow microreactor systems has been explored to enhance the sustainability and versatility of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(carbamoylamino)pentanoic acid undergoes various chemical reactions characteristic of amino acids. These include:
Acylation: Reaction with acyl chlorides to form amides.
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
Ninhydrin Reaction: Reaction with ninhydrin to produce a colored product, commonly used for detecting amino acids.
Common Reagents and Conditions
Acylation: Typically involves acyl chlorides and a base such as pyridine.
Esterification: Requires an alcohol and an acid catalyst, such as sulfuric acid.
Ninhydrin Reaction: Utilizes ninhydrin reagent under mild heating conditions.
Major Products Formed
Amides: Formed from acylation reactions.
Esters: Formed from esterification reactions.
Colored Complexes: Formed from reactions with ninhydrin, useful for analytical purposes.
Aplicaciones Científicas De Investigación
(2S)-2-(carbamoylamino)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of peptides and proteins.
Biology: Plays a role in metabolic pathways and enzyme functions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of biodegradable polymers and other materials
Mecanismo De Acción
The mechanism of action of (2S)-2-(carbamoylamino)pentanoic acid involves its interaction with various molecular targets and pathways. As an amino acid, it can be incorporated into proteins, influencing their structure and function. It may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pentanoic Acid: Shares the carboxylic acid group but lacks the amine group.
Ethanoic Acid: A simpler carboxylic acid with a shorter carbon chain.
Hexanoic Acid: Similar structure but with a longer carbon chain
Uniqueness
(2S)-2-(carbamoylamino)pentanoic acid is unique due to its dual functional groups (amine and carboxylic acid), which allow it to participate in a wide range of chemical reactions and biological processes. This dual functionality makes it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
211681-86-6 |
|---|---|
Fórmula molecular |
C6H12N2O3 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
(2S)-2-(carbamoylamino)pentanoic acid |
InChI |
InChI=1S/C6H12N2O3/c1-2-3-4(5(9)10)8-6(7)11/h4H,2-3H2,1H3,(H,9,10)(H3,7,8,11)/t4-/m0/s1 |
Clave InChI |
GMSQPJHLLWRMCW-BYPYZUCNSA-N |
SMILES isomérico |
CCC[C@@H](C(=O)O)NC(=O)N |
SMILES canónico |
CCCC(C(=O)O)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[10-(Naphthalen-1-YL)anthracen-9-YL]-9H-carbazole](/img/structure/B14238193.png)
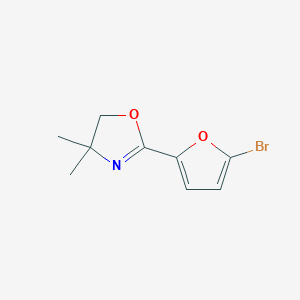
![4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]bis(2-methylphenol)](/img/structure/B14238202.png)
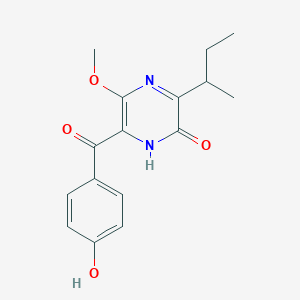
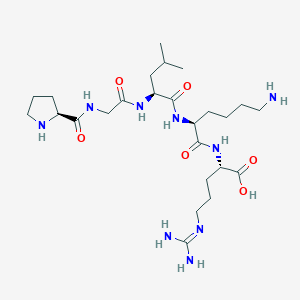

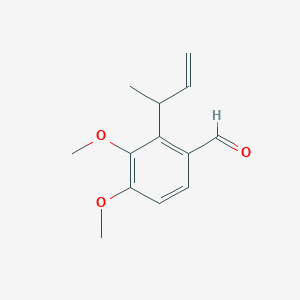
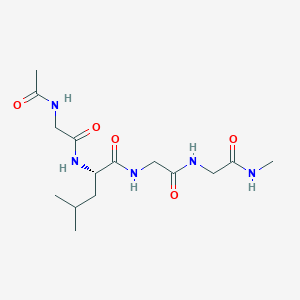
![N-[4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14238253.png)

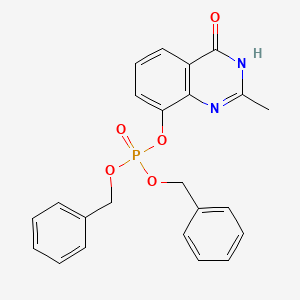

![N,N,N-Trimethylbicyclo[3.2.1]octan-3-aminium](/img/structure/B14238282.png)
![N-[4-(1-Hydroxy-1-phenylprop-2-yn-1-yl)phenyl]acetamide](/img/structure/B14238284.png)
